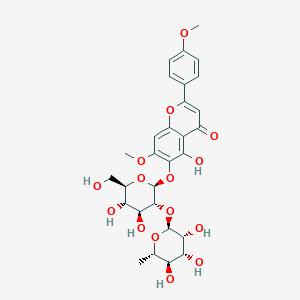

Gelomuloside A

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of gel materials, including those similar to Gelomuloside A, involves sol-gel processes that convert solution-state precursors into solid materials. This includes a variety of chemistries, such as metal alkoxides that crosslink to form gels, as well as organic polymer gels containing metal species. The choice of precursor significantly impacts the structure and composition of the final product (Danks et al., 2016).

Molecular Structure Analysis

Understanding the molecular structure of gels involves examining the self-assembly and ordering of precursors in solution, phase separation during gelation, and eventual crystalline transformations. This process is crucial for designing effective gel materials, as it determines their macroscopic properties and functional applications (Isobe et al., 2012).

Chemical Reactions and Properties

Gels' chemical properties are influenced by their ability to interact with external stimuli. This includes reactions to acids, bases, ions, and other chemical agents, which can modify the gel's structure and functionality. The incorporation of functional groups into the molecular design of gels enables this responsiveness, allowing for the creation of materials with specific chemical sensitivities (Segarra‐Maset et al., 2013).

Physical Properties Analysis

The physical properties of gels, such as porosity, rigidity, and phase transition temperatures, are determined by the microstructural characteristics established during synthesis. Techniques like small-angle X-ray scattering (SAXS) and differential scanning calorimetry (DSC) are used to analyze these properties, providing insights into the gelation process and the factors influencing the mechanical strength and stability of the resulting materials (Kabra et al., 1998).

Chemical Properties Analysis

The chemical properties of gels are largely defined by their responsiveness to environmental changes. This includes changes in pH, ionic strength, and the presence of specific chemicals, which can induce sol-gel transitions, alter the network structure, or disassemble the gel. Understanding these properties is crucial for designing gels for specific applications, where controlled reactivity or sensitivity to certain stimuli is required (Lloyd & Steed, 2009).

Wissenschaftliche Forschungsanwendungen

- New Diterpene Lactone from Leaves of Suregada multiflora : This study identified a flavonoid glycoside known as Gelomuloside A from the leaves of Suregada multiflora. The compound's structure was elucidated through various spectroscopic analyses (Gondal & Choudhary, 2016).

While the specific applications of Gelomuloside A were not detailed in the available literature, the broader context of research in similar compounds and gels can offer some insights into possible directions:

Synthesis, Properties, and Biomedical Applications of Gelatin Methacryloyl (GelMA) Hydrogels : Discusses GelMA hydrogels' biomedical applications, including tissue engineering and drug delivery, highlighting the importance of such compounds in medical research (Yue et al., 2015).

Supramolecular Gels Functions and Uses

: Explores the use of gels for applications such as sensing, actuating, and in catalysis and separation, indicating the potential utility of gel-like compounds in various technological applications (Sangeetha & Maitra, 2005).

Freeze-Thaw Gelation of Cellulose Nanocrystals : Investigates the use of gels in drug delivery and 3D printing, which could be relevant for Gelomuloside A if it exhibits gel-like properties (Lewis et al., 2019).

Functional and Bioactive Properties of Collagen and Gelatin from Alternative Sources : Reviews the use of gelatin in fields like tissue engineering and drug delivery, suggesting potential areas where Gelomuloside A might be applied (Gómez-Guillén et al., 2011).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Gelomuloside A is a natural product of Suregada, Euphorbiaceae

Mode of Action

It is known that gelomuloside a belongs to the class of phenylpropanoid compounds and polysaccharide compounds . These classes of compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antitumor activities .

Biochemical Pathways

Given its classification as a phenylpropanoid and polysaccharide compound , it may be involved in various biochemical reactions related to these classes of compounds.

Pharmacokinetics

It has a molecular weight of 622.57, a predicted density of 1.61±0.1 g/cm3, a melting point of 172-173℃, and a predicted boiling point of 899.8±65.0 °C . These properties may influence its bioavailability and pharmacokinetic behavior.

Result of Action

It is known that gelomuloside a exhibits antioxidant, anti-inflammatory, and antitumor activities . These activities suggest that Gelomuloside A may exert protective effects against oxidative stress, inflammation, and tumor growth.

Action Environment

It is recommended to store gelomuloside a at 2-8℃ . This suggests that temperature may play a role in maintaining the stability of Gelomuloside A.

Eigenschaften

IUPAC Name |

6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O15/c1-11-20(32)23(35)25(37)28(40-11)44-27-24(36)21(33)18(10-30)42-29(27)43-26-17(39-3)9-16-19(22(26)34)14(31)8-15(41-16)12-4-6-13(38-2)7-5-12/h4-9,11,18,20-21,23-25,27-30,32-37H,10H2,1-3H3/t11-,18+,20-,21+,23+,24-,25+,27+,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNIATQIKQCDMZ-VHVDPMTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(C=C4C(=C3O)C(=O)C=C(O4)C5=CC=C(C=C5)OC)OC)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(C=C4C(=C3O)C(=O)C=C(O4)C5=CC=C(C=C5)OC)OC)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gelomuloside A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.